molecular formula C24H20ClNO4 B4052716 5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4052716
M. Wt: 421.9 g/mol
InChI Key: ZXTMIDLNJJMAMT-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1080858 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nutraceutical and Food Additive Potential of Chlorogenic Compounds Chlorogenic acid, a phenolic compound found in the hydroxycinnamic acid family, demonstrates significant health benefits, including anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This makes it a potent nutraceutical for treating metabolic syndrome and its associated disorders. Additionally, its antimicrobial and antioxidant properties render it an excellent food additive, highlighting its dual role in promoting health and preserving food quality Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017.

Anti-inflammatory and Ulcerogenic Properties of Indomethacin Analogs Research into novel indomethacin analogs, specifically designed to mitigate gastrointestinal toxicities associated with non-steroidal anti-inflammatory drugs (NSAIDs), highlights the therapeutic potential of structurally related compounds. These analogs demonstrate promising anti-inflammatory and analgesic properties with reduced gastrointestinal ulcerogenicity, underscoring the importance of structural modification in drug development S. Bhandari et al., 2010.

Atmospheric and Environmental Impacts of Hydroxylated Compounds The study of hydroxyl radicals (OH) in the atmosphere, which play a crucial role in the degradation of pollutants and greenhouse gases, illustrates the environmental significance of hydroxylated compounds. Understanding these processes is vital for modeling and predicting atmospheric behavior and the global impact of pollutants R. Prinn et al., 2001.

Antiviral Research and Hybrid Molecule Development Investigations into 3-hydroxy-indolin-2-one analogs for their potential as anti-HIV-1 agents highlight the ongoing search for effective antiviral compounds. These studies emphasize the value of hybrid molecules in developing new treatments that exhibit potent activity against HIV-1, showcasing the intersection of organic chemistry and pharmacology in addressing global health challenges S. Chander et al., 2018.

Environmental Fate and Biotransformation of Hydroxylated PCBs The enantioselective transport and biotransformation of hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) in poplar plants provide insight into the environmental behavior and fate of these compounds. Such studies are crucial for understanding the mechanisms through which plants can remediate or alter the toxicity of persistent organic pollutants, demonstrating the complex interactions between pollutants and biological systems Guangshu Zhai et al., 2014.

Properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-17-10-11-20-19(14-17)24(30,15-22(28)18-8-4-5-9-21(18)27)23(29)26(20)13-12-16-6-2-1-3-7-16/h1-11,14,27,30H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMIDLNJJMAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.